molecular formula C19H24N4O2 B12268489 N-(3-methoxyphenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide

N-(3-methoxyphenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide

Cat. No.: B12268489
M. Wt: 340.4 g/mol
InChI Key: IMQJKJLAIGQZQA-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyridine moiety, and a methoxyphenyl group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methoxyaniline with 2-chloropyridine to form an intermediate, which is then reacted with piperidine-1-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(3-methoxyphenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide
  • N-(3-methoxyphenyl)-4-[ethyl(pyridin-2-yl)amino]piperidine-1-carboxamide
  • N-(3-methoxyphenyl)-4-[methyl(pyridin-3-yl)amino]piperidine-1-carboxamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide

InChI

InChI=1S/C19H24N4O2/c1-22(18-8-3-4-11-20-18)16-9-12-23(13-10-16)19(24)21-15-6-5-7-17(14-15)25-2/h3-8,11,14,16H,9-10,12-13H2,1-2H3,(H,21,24)

InChI Key

IMQJKJLAIGQZQA-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)NC2=CC(=CC=C2)OC)C3=CC=CC=N3

Origin of Product

United States

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